molecular formula C13H11N3O4S2 B5660394 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5660394
M. Wt: 337.4 g/mol
InChI Key: HATQUGRTSUBJFI-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure incorporating elements of both benzisothiazole and thiazole rings. Known for its distinct pharmacological properties, this compound has garnered significant interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis typically begins with the preparation of 3-oxo-1,2-benzisothiazole-1,1-dioxide by reacting 2-aminobenzenesulfonamide with chlorosulfonic acid under controlled temperature conditions.

  • Thiazole Ring Formation: : The intermediate is then reacted with 4-methyl-2-aminothiazole in a condensation reaction facilitated by a suitable dehydrating agent like phosphorus oxychloride.

  • Final Acetylation: : The resulting compound is acetylated using acetic anhydride in the presence of a base such as pyridine to yield 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide.

Industrial Production Methods

On an industrial scale, the synthesis process is optimized for higher yields and efficiency. This involves using continuous flow reactors to maintain precise temperature control and ensure uniform mixing. Catalysts and automated purification systems are also employed to streamline production and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidative reactions, particularly at the thiazole ring, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions typically target the carbonyl group in the benzisothiazole moiety, producing alcohol derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: : Sulfuric acid and nitric acid serve as typical reagents for introducing nitro groups via electrophilic substitution.

Major Products Formed

  • Oxidation leads to sulfoxide and sulfone derivatives.

  • Reduction produces alcohol and hydroxyl derivatives.

  • Substitution results in nitro or halogenated products.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the development of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Its biological activity is of particular interest in the study of enzyme inhibition and protein-ligand interactions. It is frequently used in assays to evaluate the inhibitory effects on various enzymes involved in metabolic pathways.

Medicine

The compound shows promise in medicinal chemistry for the development of anti-inflammatory and antimicrobial agents. Preliminary studies suggest it may inhibit specific enzymes linked to inflammatory responses and bacterial growth.

Industry

Beyond medicinal applications, this compound's unique chemical properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, which are critical in various biological pathways. It binds to the active sites of these enzymes, thereby blocking substrate access and subsequent catalytic activity. This mechanism is particularly evident in its anti-inflammatory and antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzenesulfonamide: : Similar in structure but lacks the thiazole ring.

  • 4-methyl-2-aminothiazole: : Shares the thiazole ring but without the benzisothiazole moiety.

  • 3-oxo-1,2-benzisothiazole-1,1-dioxide: : Contains the benzisothiazole component but lacks the thiazole and acetamide functionalities.

Unique Characteristics

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide's uniqueness lies in its dual-ring structure, which imparts distinct chemical and biological properties not observed in simpler analogs. The presence of both the benzisothiazole and thiazole rings contributes to its diverse reactivity and multifunctional applications.

There you have it. Anything else about this compound, or perhaps something more quirky to keep things interesting?

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-8-7-21-13(14-8)15-11(17)6-16-12(18)9-4-2-3-5-10(9)22(16,19)20/h2-5,7H,6H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATQUGRTSUBJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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